Product packaging for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde(Cat. No.:CAS No. 67387-76-2)

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Numéro de catalogue: B1671418
Numéro CAS: 67387-76-2
Poids moléculaire: 220.26 g/mol
Clé InChI: FZFWPURYSWKIRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of its Research Utility

The journey of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde from a niche chemical intermediate to a compound of significant interest in drug discovery is intrinsically linked to the broader advancements in synthetic organic chemistry and medicinal research. One of the earlier documented syntheses of this compound can be traced back to a patent filed in the late 1980s, which detailed its preparation from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) through an alkylation reaction with cyclopentyl bromide. prepchem.com

Initially, its utility was primarily as a structural analogue or intermediate in the synthesis of various organic molecules. However, the evolution of its research utility gained substantial momentum with the intensified search for selective enzyme inhibitors in the late 20th and early 21st centuries. Researchers in medicinal chemistry began to recognize the potential of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety as a key pharmacophore for targeting specific enzymes, most notably phosphodiesterases (PDEs).

The increasing number of publications from the early 2000s onwards highlights a clear trajectory of its growing importance. This period saw a surge in the design and synthesis of novel compounds for which this compound was a critical starting material. Its evolution from a simple building block to a cornerstone in the development of targeted therapeutics underscores the dynamic nature of chemical research, where the value of a compound can be redefined by emerging biological targets and a deeper understanding of structure-activity relationships.

Significance in Contemporary Organic and Medicinal Chemistry

In the current landscape of chemical sciences, this compound holds considerable significance, primarily driven by its indispensable role in the synthesis of highly sought-after therapeutic agents. chemimpex.com Its value is particularly evident in the development of selective phosphodiesterase 4 (PDE4) inhibitors, a class of drugs investigated for their potential in treating inflammatory conditions and neurological disorders.

In Medicinal Chemistry:

The compound is a well-established precursor to a range of potent and selective PDE4 inhibitors. The 3-(cyclopentyloxy)-4-methoxyphenyl group is a recurring motif in many of these inhibitors, contributing favorably to their binding affinity and selectivity for the PDE4 enzyme. For instance, it is a key intermediate in the synthesis of Roflumilast, an approved medication for chronic obstructive pulmonary disease (COPD).

Furthermore, extensive research has been dedicated to synthesizing novel derivatives of this compound to explore their potential as selective inhibitors of different PDE4 isoforms, such as PDE4D. These studies are crucial in the quest for treatments for neurodegenerative diseases like Alzheimer's disease, where PDE4D has been identified as a promising therapeutic target. The aldehyde functionality of the molecule provides a convenient handle for a variety of chemical transformations, allowing for the systematic modification of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties.

In Organic Synthesis:

Beyond its prominent role in medicinal chemistry, this compound is a valuable reagent in general organic synthesis. The aldehyde group is one of the most versatile functional groups, participating in a wide array of reactions. These include, but are not limited to:

Reductive amination: to form various substituted amines.

Wittig and Horner-Wadsworth-Emmons reactions: to generate alkenes with controlled stereochemistry.

Condensation reactions: with active methylene (B1212753) compounds to create more complex carbon skeletons.

Oxidation: to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is another important synthetic intermediate.

Grignard and organolithium additions: to produce secondary alcohols.

This reactivity profile makes it a versatile starting material for the construction of a diverse range of molecular architectures, extending its utility beyond the synthesis of PDE4 inhibitors to other areas of chemical and materials science research. chemimpex.com

Below are the chemical and physical properties of this compound:

PropertyValue
Molecular Formula C13H16O3
Molecular Weight 220.27 g/mol
Appearance Yellowish liquid
Boiling Point 150-157 °C / 5 mmHg
CAS Number 67387-76-2
PubChem CID 2735893
XLogP3 2.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1671418 3-(Cyclopentyloxy)-4-methoxybenzaldehyde CAS No. 67387-76-2

Propriétés

IUPAC Name

3-cyclopentyloxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFWPURYSWKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371006
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67387-76-2
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67387-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Cyclopentyloxy 4 Methoxybenzaldehyde and Its Derivatives

Precursor Synthesis Pathways of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The primary and most documented route to this compound involves the O-alkylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Alkylation Reactions from Isovanillin

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide like cyclopentyl bromide.

A typical procedure involves dissolving isovanillin in a suitable solvent, such as absolute ethanol (B145695), and adding a base, often potassium hydroxide (B78521). A catalyst like potassium iodide may also be included to facilitate the reaction. The mixture is then treated with cyclopentyl bromide and heated under reflux for an extended period, such as 48 hours. Following the reaction, a standard workup procedure is employed, which includes removal of the solvent, dissolution of the residue in an organic solvent like ethyl acetate (B1210297), and washing with aqueous solutions to remove salts and unreacted base. The final purification is generally accomplished by column chromatography on silica (B1680970) gel to yield the pure product as an oil.

The table below summarizes typical reagents and conditions for this transformation.

Table 1: Reaction Conditions for Alkylation of Isovanillin

Reactant A Reactant B Base Catalyst Solvent Conditions

Alternative Synthetic Routes

Alternative methods for the synthesis of this compound have also been explored to improve efficiency and yield. One such process involves the coupling of isovanillin with a cyclopentyl compound featuring a suitable leaving group in the presence of a carbonate salt. wipo.int This reaction is often carried out in a solvent such as tetrahydrofuran. wipo.int The use of a phase transfer catalyst can optionally be employed to enhance the reaction rate between the aqueous and organic phases. wipo.int This method provides an alternative to the use of strong bases like potassium hydroxide and can offer advantages in terms of milder reaction conditions and simplified workup procedures. wipo.int

Diversification and Derivatization Strategies Utilizing this compound as a Building Block

The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, enabling its use as a scaffold for creating a diverse library of more complex molecules.

Synthesis of Oxime Derivatives

Aldehydes readily react with hydroxylamine (B1172632) or its salts to form oximes. This conversion is a standard method for derivatizing the carbonyl group. The synthesis of oxime derivatives of this compound typically involves reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent. nih.gov The reaction is often carried out in a mixture of ethanol and water. nih.gov The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding oxime. These derivatives are important in medicinal chemistry, as the oxime functionality can influence the biological activity of the parent molecule.

A general procedure involves dissolving the aldehyde in a solvent like methanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride. mdpi.com The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. mdpi.com

Carbon-Carbon Bond Formation Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension of the molecule's carbon skeleton.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This process is a reliable method for forming new carbon-carbon double bonds.

In a specific application, this compound can be condensed with malonic acid to produce cinnamic acid derivatives. One reported method utilizes N,N-dimethylformamide dimethylacetal (DMF-DMA) and triethylamine (B128534) under mild conditions. The reaction mechanism is thought to involve the formation of an enamine intermediate from malonic acid and DMF-DMA. This intermediate then reacts with the carbonyl group of this compound, leading to an iminium intermediate that subsequently eliminates to form the final trans-cinnamic acid derivative, (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid, in high yield.

Table 2: Reagents for Knoevenagel Condensation

Aldehyde Active Methylene Compound Reagents Product Type
Aldol (B89426) Condensations

The aldol condensation, specifically the Claisen-Schmidt variant, represents a fundamental and widely utilized method for forming carbon-carbon bonds. praxilabs.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org The reaction is typically conducted under basic conditions, using catalysts like sodium hydroxide or potassium hydroxide in an alcoholic solvent. ijper.orgijres.org

The primary products of the Claisen-Schmidt condensation involving this compound are chalcones, which are α,β-unsaturated ketones. These chalcones serve as crucial intermediates for the synthesis of various heterocyclic compounds. derpharmachemica.comthepharmajournal.com The reaction mechanism begins with the formation of a nucleophilic enolate from a ketone (e.g., acetophenone) by the action of a strong base. praxilabs.comlibretexts.org This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone (B49325). praxilabs.com

The scope of this reaction is broad, allowing for the condensation of this compound with a variety of ketones to produce a diverse library of chalcone derivatives.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Ketone ReactantProduct (Chalcone Derivative)Typical Conditions
Acetophenone1-(4-Cyclopentyloxy-3-methoxyphenyl)-3-phenylprop-2-en-1-oneKOH or NaOH, Ethanol, Room Temperature ijper.org
4-Methylacetophenone1-(4-Cyclopentyloxy-3-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-oneKOH or NaOH, Ethanol, Room Temperature ijres.org
Cyclopentanone2,5-bis(3-(Cyclopentyloxy)-4-methoxybenzylidene)cyclopentanoneSolid NaOH, Solvent-free grinding nih.gov
Acetone4-(3-(Cyclopentyloxy)-4-methoxyphenyl)but-3-en-2-oneKOH or NaOH, Ethanol, Room Temperature nih.gov
Michael Addition Reactions

The chalcones synthesized via the aldol condensation are excellent substrates for Michael addition reactions due to their polarized α,β-unsaturated carbonyl system. nih.gov The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the chalcone (the Michael acceptor). chemrevlett.com This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of 1,5-dicarbonyl compounds and other valuable adducts. lew.roscielo.org.mx

A wide range of nucleophiles can be employed as Michael donors, including active methylene compounds (like malonates and β-ketoesters), nitroalkanes, and thiols. nih.govchemrevlett.comresearchgate.net The reaction is typically catalyzed by a base, which generates the nucleophilic species from the Michael donor. The resulting adducts are versatile intermediates that can be used in further synthetic transformations, including cyclizations to form new ring systems. chemrevlett.com

Table 2: Michael Addition Reactions with Chalcone Derivatives
Chalcone DerivativeMichael DonorProduct TypeTypical Conditions
(E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-phenylprop-2-en-1-oneNitromethaneNitroalkane AdductBase catalyst (e.g., TBAF or DBU) chemrevlett.com
(E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-phenylprop-2-en-1-oneDiethyl Malonate1,5-Dicarbonyl Compound PrecursorSodium Ethoxide, Ethanol
(E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-phenylprop-2-en-1-oneThiophenolThia-Michael AdductBase catalyst (e.g., triethylamine) lew.ro
(E)-1-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-phenylprop-2-en-1-oneCyclopentanone1,5-Dicarbonyl CompoundBase catalyst (e.g., KOH)

Heterocyclic Ring System Annulations

The derivatives of this compound, particularly the chalcones and Michael adducts, are pivotal precursors for the synthesis of a diverse range of heterocyclic compounds.

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be efficiently synthesized from chalcone derivatives. thepharmajournal.com The most common method involves a cyclocondensation reaction between the α,β-unsaturated ketone (chalcone) and hydrazine (B178648) hydrate (B1144303) or its substituted derivatives. mdpi.comnih.gov The reaction typically proceeds by initial Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration to afford the stable pyrazole (B372694) ring. thepharmajournal.com This method allows for the synthesis of a variety of substituted pyrazoles by varying the substituents on both the chalcone and the hydrazine reactant. mdpi.comnih.gov

Imidazopyrazoles, a fused heterocyclic system, can be conceptually synthesized from precursors derived from this compound. A plausible route involves the initial formation of a substituted aminopyrazole, which can then undergo cyclization with a suitable carbonyl-containing component to form the fused imidazole (B134444) ring.

Table 3: Synthesis of Pyrazole Derivatives
PrecursorReagentProduct HeterocycleTypical Conditions
Chalcone DerivativeHydrazine HydrateSubstituted Pyrazoline (oxidizes to Pyrazole)Ethanol or Acetic Acid, Reflux thepharmajournal.com
Chalcone DerivativePhenylhydrazineN-Phenyl Pyrazoline DerivativeEthanol, Reflux thepharmajournal.com
1,3-Diketone (from Michael Addition)Hydrazine HydrateSubstituted PyrazoleEthanol or Acetic Acid, Reflux organic-chemistry.orgbeilstein-journals.org

The Van Leusen pyrrole (B145914) synthesis is an effective method for constructing polysubstituted pyrroles. nih.govresearchgate.net This reaction involves a [3+2] cycloaddition between an activated alkene, such as a chalcone derived from this compound, and tosylmethyl isocyanide (TosMIC). mdpi.comresearchgate.net Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion. nih.gov This anion then acts as a Michael donor, adding to the chalcone. The subsequent intramolecular cyclization, followed by elimination of the tosyl group, yields the pyrrole ring. nih.gov This methodology is highly versatile, allowing for the synthesis of 3,4-disubstituted pyrroles with the substituents originating from the initial chalcone structure. mdpi.comresearchgate.net

Table 4: Synthesis of Pyrrole Derivatives via Van Leusen Reaction
Precursor (Michael Acceptor)Key ReagentProduct HeterocycleTypical Conditions
Chalcone DerivativeTosylmethyl isocyanide (TosMIC)3,4-Disubstituted PyrroleNaH or K₂CO₃, THF/DMSO nih.govmdpi.com

Pyrimidine derivatives can be readily synthesized from the chalcone intermediates. belnauka.by A common approach is the cyclocondensation reaction of a chalcone with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine, under basic conditions. ijper.orgderpharmachemica.com The reaction proceeds through an initial Michael addition of the nitrogen nucleophile to the chalcone, followed by intramolecular cyclization and dehydration to form the six-membered dihydropyrimidine (B8664642) ring, which may subsequently oxidize to the aromatic pyrimidine. ijres.org

Quinoline (B57606) derivatives can be synthesized from this compound through multicomponent reactions. rsc.org One efficient method is a ruthenium-catalyzed three-component deaminative coupling of an aniline, this compound, and an allylamine. rsc.org This process involves the initial formation of an imine, which then undergoes coupling and annulation to construct the quinoline scaffold. rsc.org Another approach is the Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, which proceeds via hydrogen transfer for aromatization. nih.gov

Table 5: Synthesis of Pyrimidine and Quinoline Derivatives
PrecursorReagent(s)Product HeterocycleTypical Conditions
Chalcone DerivativeUreaSubstituted Pyrimidin-2(1H)-oneKOH, Ethanol, Reflux ijper.orgijres.org
Chalcone DerivativeGuanidine HydrochlorideSubstituted Pyrimidin-2-amineKOH, Ethanol, Reflux derpharmachemica.com
This compoundAniline, Triallylamine2,3-Disubstituted QuinolineRu-catalyst, 1,2-dichloroethane, 120 °C rsc.org

The van Leusen imidazole synthesis provides a direct route to imidazole derivatives from aldehydes. organic-chemistry.orgwikipedia.org This reaction is a three-component process involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.org Initially, this compound condenses with a primary amine to form an aldimine in situ. organic-chemistry.org TosMIC, under basic conditions, then undergoes a stepwise cycloaddition to the C=N double bond of the imine. The resulting 4-tosyl-2-imidazoline intermediate undergoes elimination of p-toluenesulfinic acid to yield the final 1,5-disubstituted imidazole product. organic-chemistry.orgnih.gov This method is highly effective for preparing a wide range of imidazole derivatives with substitution patterns dictated by the choice of aldehyde and amine. nih.govresearchgate.net

Table 6: Synthesis of Imidazole Derivatives
AldehydeReagentsProduct HeterocycleTypical Conditions
This compoundPrimary Amine (e.g., Benzylamine), TosMIC1-Benzyl-5-(3-(cyclopentyloxy)-4-methoxyphenyl)imidazoleK₂CO₃, Methanol or Ethanol, Reflux organic-chemistry.org
This compoundAmmonium (B1175870) Acetate (as ammonia (B1221849) source), TosMIC4-(3-(Cyclopentyloxy)-4-methoxyphenyl)imidazoleK₂CO₃, Methanol, Reflux

Amide and Thioamide Syntheses

The amide and thioamide functionalities are prevalent in a vast array of biologically active compounds. Consequently, the development of robust methods for the incorporation of these groups into molecules derived from this compound is of significant interest.

The synthesis of amides from this compound typically proceeds through a two-step sequence. The first step involves the oxidation of the aldehyde to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid. This transformation can be readily achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is then coupled with a primary or secondary amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to afford the desired amide.

Thioamides can be prepared from their corresponding amides via a thionation reaction. A widely used reagent for this purpose is Lawesson's reagent, which efficiently replaces the carbonyl oxygen with sulfur. Alternatively, thioamides can be synthesized directly from this compound through multi-component reactions. The Kindler modification of the Willgerodt reaction, for instance, allows for the one-pot synthesis of aryl thioamides from an aryl aldehyde, an amine, and elemental sulfur. This approach is highly convergent and atom-economical.

The following table illustrates hypothetical synthetic transformations for the preparation of an amide and a thioamide derivative of this compound.

Starting Material Reagents and Conditions Product Functional Group Transformation
This compound1. KMnO₄, NaOH, H₂O, heat2. HCl (to acidify)3. Amine (R-NH₂), DCC, CH₂Cl₂, rt3-(Cyclopentyloxy)-4-methoxy-N-alkylbenzamideAldehyde → Carboxylic Acid → Amide
3-(Cyclopentyloxy)-4-methoxy-N-alkylbenzamideLawesson's reagent, Toluene, heat3-(Cyclopentyloxy)-4-methoxy-N-alkylbenzothioamideAmide → Thioamide
This compoundAmine (R-NH₂), Elemental Sulfur (S₈), Pyridine, heat3-(Cyclopentyloxy)-4-methoxy-N-alkylbenzothioamideAldehyde → Thioamide (Kindler Reaction)

Convergent and Multi-step Synthesis Approaches

This compound is a valuable building block in such synthetic schemes due to its functionalized aromatic core. chemimpex.com It can be elaborated into a more complex fragment that is then combined with other key intermediates. For example, in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, the 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a common structural feature. A convergent synthesis of a potential PDE4 inhibitor could involve the preparation of a complex side chain and the elaboration of this compound into a suitable coupling partner.

A hypothetical convergent synthesis could begin with the Wittig or Horner-Wadsworth-Emmons olefination of this compound to introduce a vinyl group. This intermediate could then undergo further transformations, such as epoxidation or dihydroxylation, to introduce additional functionality. In parallel, a second key fragment, perhaps a heterocyclic system, could be synthesized. The final steps of the synthesis would then involve the coupling of these two fragments, followed by any necessary deprotection or final functional group manipulations.

The table below outlines a hypothetical multi-step, convergent synthesis of a complex target molecule utilizing this compound as a key starting material.

Fragment A Synthesis Fragment B Synthesis Convergent Coupling Step Final Product
Step 1: this compound + Wittig reagent → Alkene derivativeStep 1: Synthesis of a functionalized heterocyclic precursorStep 3: Coupling of Fragment A and Fragment B (e.g., via a cross-coupling reaction or nucleophilic substitution)A complex bioactive molecule (e.g., a potential PDE4 inhibitor)
Step 2: Further functionalization of the alkene (e.g., epoxidation, hydroboration-oxidation)Step 2: Introduction of a reactive handle for couplingStep 4: Final deprotection or functional group interconversion

This strategic approach, which relies on the initial elaboration of key building blocks like this compound, is fundamental to the efficient and modular synthesis of complex organic molecules. chemistryviews.org

State of the Art Analytical Characterization Techniques Applied to Derivatives of 3 Cyclopentyloxy 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In a typical derivative of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, the ¹H NMR spectrum would exhibit several characteristic signals.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, often in the range of δ 9.8-10.0 ppm. docbrown.info The aromatic protons on the benzene (B151609) ring typically appear between δ 6.9 and 7.8 ppm. docbrown.infochemicalbook.com Their specific chemical shifts and splitting patterns (e.g., doublets, doublet of doublets) depend on the substitution pattern of the derivative. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, usually around δ 3.9 ppm. rsc.org

The cyclopentyloxy group introduces a new set of signals. The proton on the carbon attached to the oxygen (OCH) would be the most downfield of this group, appearing as a multiplet. The remaining methylene (B1212753) (-CH₂) protons of the cyclopentyl ring would produce complex multiplets further upfield, typically in the δ 1.5-2.0 ppm range.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Derivatives

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.8 - 10.0Singlet
Aromatic H6.9 - 7.8Multiplet
Methoxy H~3.9Singlet
Cyclopentyloxy -OCHMultiplet
Cyclopentyloxy -CH₂1.5 - 2.0Multiplet

Note: Data is based on analogous structures like 3-methoxybenzaldehyde (B106831) and other substituted benzaldehydes. docbrown.infochemicalbook.comrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between δ 190-195 ppm. rsc.org The aromatic carbons show signals in the range of δ 110-160 ppm. Carbons attached to oxygen atoms (the C-O of the methoxy and cyclopentyloxy groups) are found in the more downfield portion of this range. chemicalbook.com The methoxy carbon itself gives a signal around δ 55-56 ppm. rsc.org For the cyclopentyloxy group, the carbon atom directly bonded to the oxygen (C-O) would appear around δ 80-85 ppm, while the other methylene carbons of the ring would be observed further upfield, typically between δ 20-40 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon GroupExpected Chemical Shift (δ, ppm)
Aldehydic C=O190 - 195
Aromatic C110 - 160
Methoxy C55 - 56
Cyclopentyloxy -C-O80 - 85
Cyclopentyloxy -CH₂20 - 40

Note: Data is based on analogous structures like 3-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde. rsc.orgchemicalbook.comchemicalbook.com The chemical shift of the carbonyl carbon can be predicted by using substituent chemical shift (SCS) increments for various substituted benzaldehydes. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cnresearchgate.net

For instance, an HMBC experiment on a derivative of this compound would show a correlation between the aldehydic proton (at ~δ 9.9 ppm) and the aromatic ring carbon it is attached to (C1). It would also show correlations between the methoxy protons (~δ 3.9 ppm) and the aromatic carbon they are bonded to (C4). Crucially, correlations would be observed between the protons of the cyclopentyloxy group and the C3 carbon of the aromatic ring, confirming the position of this substituent. These long-range correlations are instrumental in piecing together the complete molecular puzzle, especially for novel derivatives. researchgate.netmodgraph.co.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uva.nl For derivatives of this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular mass of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. Common fragmentation pathways for these derivatives would likely involve:

Loss of a hydrogen atom ([M-1]⁺) from the aldehyde, which is a common fragmentation for benzaldehydes. nist.govchegg.com

Loss of the formyl group (-CHO) resulting in a [M-29]⁺ peak.

Cleavage of the ether bonds, leading to the loss of the cyclopentyloxy radical or the cyclopentyl group itself.

A proposed fragmentation for the related 4-hydroxy-3-methoxybenzaldehyde involves the loss of a methyl radical followed by the loss of carbon monoxide. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for C₁₃H₁₆O₃)Description
[M]⁺220.11Molecular Ion
[M+H]⁺221.12Protonated Molecule
[M+Na]⁺243.10Sodium Adduct

Note: Predicted m/z values are based on the molecular formula C₁₃H₁₆O₃. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would display several characteristic absorption bands.

A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected around 1680-1705 cm⁻¹. chegg.com The C-H stretch of the aldehyde proton typically appears as two weak bands between 2700 and 2900 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages (methoxy and cyclopentyloxy) would produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. nist.gov Additionally, C-H stretching from the aliphatic cyclopentyl group and the aromatic ring would be visible around 2850-3100 cm⁻¹. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
Aldehyde C=O Stretch1680 - 1705Strong
Aldehyde C-H Stretch2720, 2820Weak
Aromatic C=C Stretch1500 - 1600Medium-Strong
Ether C-O Stretch1000 - 1300Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong

Note: Data is based on analogous structures like 3-hydroxy-4-methoxybenzaldehyde and 4-methoxybenzaldehyde. nist.govnist.gov

Chromatographic Methods for Purification and Enantiomeric Resolution

Chromatographic techniques are essential for the purification of this compound derivatives and, if applicable, for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both analysis and purification. rsc.org Reversed-phase HPLC, often using a C18 column with a mobile phase such as acetonitrile (B52724)/water or methanol/water, is effective for separating the desired product from starting materials and byproducts. lawdata.com.tw The purity of the compound can be assessed by the presence of a single peak in the chromatogram. cenmed.com It's important to note that benzaldehyde (B42025) can oxidize to benzoic acid, which might appear as a second peak in an HPLC analysis. chromforum.org Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used for the quantitative determination of aldehydes by HPLC. lawdata.com.twresearchgate.net

For derivatives that are chiral, enantiomeric resolution is necessary to separate the individual enantiomers. This is often achieved using chiral chromatography. tcichemicals.com This can involve passing a racemic mixture through a chiral stationary phase (CSP) in an HPLC system. nih.gov The two enantiomers interact differently with the chiral phase, leading to different retention times and thus their separation. The choice of the chiral column and the mobile phase is critical for achieving good resolution. tcichemicals.comnih.gov

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of components in a mixture. For derivatives of this compound, such as the phosphodiesterase-4 (PDE4) inhibitor Cilomilast, reversed-phase HPLC (RP-HPLC) is a commonly applied method for purity assessment and quality control. A typical RP-HPLC method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. researchgate.netjocpr.com

The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any impurities or degradation products. researchgate.net

Table 1: Representative RP-HPLC Method Parameters for Analysis of a this compound Derivative.
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 4.2)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV Absorbance at a specific wavelength (e.g., 250 nm)
Column Temperature 25-30 °C

Chiral HPLC

Many derivatives of this compound, including Cilomilast, are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. csfarmacie.cz Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czchromatographyonline.com

The enantiomeric recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. csfarmacie.cz For acidic compounds like Cilomilast, anion-exchanger type CSPs based on quinine (B1679958) or quinidine (B1679956) carbamate (B1207046) selectors are particularly effective. researchgate.net The separation relies on a combination of interactions, including ionic exchange, hydrogen bonding, dipole-dipole, and steric interactions, often referred to as the "three-point interaction model". csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and offer broad applicability for separating a wide range of chiral compounds. chromatographyonline.commdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used in synthetic organic chemistry to monitor the progress of a reaction. mdpi.com In the synthesis of derivatives from this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.

To effectively monitor a reaction, a three-lane spotting technique is often employed:

Lane 1 (Reference): A spot of the pure starting material.

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.

Lane 3 (Reaction Mixture): A spot of the reaction mixture.

As the reaction proceeds, the spot corresponding to the starting material in Lane 3 will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is commonly achieved using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent that reacts with the compounds to produce colored spots.

Table 2: Typical TLC Parameters for Reaction Monitoring.
ParameterDescription
Stationary Phase Silica Gel 60 F254 on aluminum or glass plates
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) optimized to achieve good separation (Rf of starting material ~0.3-0.4).
Application Capillary spotting of starting material, reaction mixture, and a co-spot.
Visualization UV light (at 254 nm) and/or chemical staining (e.g., iodine vapor, potassium permanganate (B83412) stain).

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it an essential technique for the structural elucidation of novel derivatives of this compound.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of electron density can be calculated, from which the precise arrangement of atoms in the molecule can be determined.

For derivatives like Cilomilast, X-ray crystallography has been used to study its binding and conformation within the active site of its biological target, the PDE4 enzyme. rcsb.orglbl.gov These co-crystal structures are invaluable for structure-based drug design, revealing key interactions between the inhibitor and the enzyme. lbl.gov The analysis confirms the cis-stereochemistry of the substituents on the cyclohexane (B81311) ring and provides detailed insight into the spatial orientation of the cyclopentyloxy and methoxyphenyl groups within the enzyme's binding pocket. rcsb.orglbl.gov This information is crucial for understanding the molecule's mechanism of action and for designing new, more potent inhibitors.

The structural data obtained from these experiments are typically deposited in the Protein Data Bank (PDB), a worldwide archive of macromolecular structural data. wikipedia.orgwwpdb.org

Table 3: Crystallographic Data for Cilomilast in Complex with PDE4 Isoforms.
ParameterPDE4B ComplexPDE4D Complex
PDB ID 1XLX wwpdb.org1XOM rcsb.orgwwpdb.org
Resolution 1.80 Å1.90 Å
Space Group P 21 21 21P 21 21 21
Method X-Ray DiffractionX-Ray Diffraction
Deposition Date 2004-09-30 wwpdb.org2004-10-06 wwpdb.org

Comprehensive Pharmacological and Biological Investigations of Derivatives of 3 Cyclopentyloxy 4 Methoxybenzaldehyde

In Vitro Enzyme Inhibition Studies

The in vitro evaluation of these derivatives has been crucial in characterizing their inhibitory potency and selectivity against various enzyme targets. These studies provide foundational data on the structure-activity relationships that govern the interaction of these compounds with their biological targets.

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous cellular signaling pathways. Inhibition of PDE4 elevates intracellular cAMP levels, which can modulate inflammatory responses and neuronal function. The PDE4 family is encoded by four genes (PDE4A, B, C, and D), which give rise to over 25 different isoforms. Developing inhibitors with selectivity for specific isoforms is a key goal in medicinal chemistry to enhance therapeutic efficacy while minimizing side effects.

The PDE4D isoform has been identified as a particularly important target for neurological conditions. A significant body of research has focused on developing derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde that selectively inhibit PDE4D. A notable series of compounds, developed from the hit compound GEBR-7b, has demonstrated promising activity.

One such derivative, compound 8a, emerged from these studies as a selective inhibitor of the PDE4D3 isoform. Further development led to a fluorinated analog, GEBR-32a, which also showed potent PDE4D inhibition. The inhibitory concentrations (IC50) of these compounds highlight their efficacy against the PDE4D3 isoform.

Table 1: Inhibition of PDE4D3 by this compound Derivatives

CompoundPDE4D3 IC50 (µM)
GEBR-7b1.91
GEBR-32a1.0

Achieving high selectivity for a single PDE4 isoform is a significant challenge due to the high degree of homology—at least 90% amino acid sequence identity—among the catalytic domains of the enzymes encoded by the four PDE4 genes . Consequently, the majority of PDE4-selective inhibitors exhibit similar potencies against isoforms from all four genes .

For derivatives such as GEBR-7b and GEBR-32a, which have been tested against various PDE4 isoforms, the difference in IC50 values for PDE4D isoforms as compared to PDE4A or PDE4B isoforms is less than 10-fold . This suggests that while these compounds may show a preference for PDE4D, they are not exclusively selective and likely inhibit isoforms from the PDE4A and PDE4B subfamilies to a significant degree. Specific inhibitory data for PDE4C is less commonly reported for this class of compounds. The absolute conservation of the catalytic site across the four subtypes makes the development of highly selective inhibitors difficult nih.gov.

Cyclooxygenase-2 (COX-2)

Based on the reviewed scientific literature, there is no available data on the direct inhibitory activity of this compound derivatives against the cyclooxygenase-2 (COX-2) enzyme.

Tumor Necrosis Factor-alpha (TNF-α)

Derivatives based on a 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone scaffold have been synthesized and evaluated for their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. These studies aimed to identify the optimal substitution patterns on the isoindolinone ring to maximize inhibitory activity.

Research has shown that the 6-C position on the isoindolinone ring is a favorable site for derivatization. Among the synthesized compounds, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was identified as a particularly potent inhibitor of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. Another related compound, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone, also demonstrated strong inhibitory effects.

Table 2: Inhibition of TNF-α Production by Isoindolinone Derivatives

CompoundInhibitory ActivityAssay System
6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinoneMost potent in seriesLPS-stimulated RAW264.7 cells
2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinonePotent activityLPS-stimulated RAW264.7 cells

Phosphodiesterase 4 (PDE4) Isoform Selectivity Profiling

Cellular and Molecular Mechanistic Elucidation

Understanding the downstream cellular and molecular effects of these compounds is essential to fully comprehend their biological activity. Mechanistic studies have focused on how the inhibition of specific enzymes translates into changes in cellular signaling cascades.

The primary mechanism by which PDE4 inhibitors exert their effects is through the prevention of cAMP hydrolysis nih.gov. By inhibiting PDE4 enzymes, particularly the PDE4D isoform, derivatives of this compound effectively increase the intracellular concentration of cAMP. This elevation in cAMP levels subsequently activates downstream signaling pathways, such as those involving protein kinase A (PKA) and the cAMP response element-binding protein (CREB) nih.gov.

Studies have confirmed that compounds like 8a, a selective PDE4D3 inhibitor, are capable of increasing intracellular cAMP levels in neuronal cells. This effect has also been observed in the hippocampus, a brain region critical for learning and memory. The ability of these compounds to modulate cAMP levels in relevant cell types and tissues is a direct confirmation of their mechanism of action as PDE4 inhibitors.

Activation of cAMP/Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) Pathway

The primary mechanism of action for derivatives of this compound, which function as PDE4 inhibitors, is the enhancement of the cAMP signaling pathway. PDE4 is an enzyme that specifically hydrolyzes cAMP to its inactive form, 5'-AMP. Inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP nih.govmaastrichtuniversity.nlnih.gov.

This elevation in cAMP levels triggers a cascade of downstream events, most notably the activation of Protein Kinase A (PKA). Activated PKA, in turn, phosphorylates a variety of substrate proteins, including the crucial transcription factor, cAMP Response Element-Binding Protein (CREB) nih.govresearchgate.net. The phosphorylation of CREB at its serine-133 residue is a critical step for its activation. Once activated, phosphorylated CREB (pCREB) binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription researchgate.net.

This entire cascade, from PDE4 inhibition to CREB-mediated gene transcription, is fundamental to many cellular functions, particularly in the central nervous system. Research on specific derivatives, such as GEBR-7b, has demonstrated their ability to increase intracellular cAMP levels in neuronal cells nih.govmaastrichtuniversity.nl. Studies have shown that selective PDE4D inhibitors derived from this compound up-regulate CREB signaling, highlighting the direct impact of these compounds on this pathway researchgate.net. The activation of the cAMP/PKA/CREB pathway is considered a cornerstone of the therapeutic potential of these derivatives, particularly for cognitive enhancement and neuroprotection nih.govnih.gov.

Table 1: Key Molecular Events in the cAMP/PKA/CREB Pathway Activated by this compound Derivatives
StepMolecular EventKey Molecules InvolvedFunctional Outcome
1Enzyme InhibitionPDE4, this compound derivatives (e.g., GEBR-7b)Prevention of cAMP hydrolysis.
2Second Messenger AccumulationcAMPIncreased intracellular cAMP concentration. nih.gov
3Kinase ActivationPKAPhosphorylation of downstream targets. researchgate.net
4Transcription Factor PhosphorylationCREBActivation of CREB. nih.gov
5Gene TranscriptionpCREB, Target Genes (e.g., BDNF)Modulation of gene expression related to neuronal function.

Modulation of Synaptic Plasticity

The activation of the cAMP/PKA/CREB pathway by derivatives of this compound has profound implications for synaptic plasticity, which is the cellular basis for learning and memory nih.govmaastrichtuniversity.nl. Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process critical for cognitive functions.

By increasing cAMP levels and activating CREB, these PDE4 inhibitors facilitate the molecular processes underlying long-term potentiation (LTP), a persistent strengthening of synapses that is a key component of memory formation nih.gov. CREB-mediated transcription is essential for the synthesis of proteins required for the late phase of LTP (L-LTP), which is responsible for long-term memory storage.

Pharmacological studies have demonstrated that selective PDE4D inhibitors, developed from the this compound scaffold, enhance synaptic plasticity and long-term memory formation nih.govmaastrichtuniversity.nl. For instance, the derivative GEBR-7b has been shown to improve memory performance in preclinical models nih.govnih.govmaastrichtuniversity.nl. This enhancement of cognitive function is directly linked to the compound's ability to modulate the cAMP signaling cascade, which in turn supports the structural and functional changes at the synapse necessary for memory consolidation streamneurosci.com.

In Vitro Functional and Efficacy Assays

Assessment in Neuronal Cell Models

The biological activity of this compound derivatives has been extensively characterized using various in vitro neuronal cell models. These models are crucial for elucidating the molecular mechanisms of action and assessing the neuroprotective and neuro-regenerative potential of these compounds.

In neuronal cell lines, such as HT-22 cells, PDE4 inhibitors have been shown to protect against cellular stress and apoptosis induced by conditions like oxygen-glucose deprivation, which mimics ischemic injury nih.gov. The protective effects are attributed to the elevation of intracellular cAMP and the subsequent activation of pro-survival signaling pathways, including the PKA/CREB and Akt pathways nih.gov.

Studies on specific derivatives have confirmed their efficacy in these models. For example, compound 8a, a derivative of the hit compound GEBR-7b, was found to increase intracellular cAMP levels in neuronal cells nih.govmaastrichtuniversity.nl. Furthermore, PDE4 inhibitors have been observed to potentiate cAMP/PKA responses in pyramidal cortical neurons, indicating their ability to modulate neuronal signaling in more complex, primary cell systems jneurosci.org. These assessments in neuronal cell models provide strong evidence for the potential of these compounds to enhance neuronal resilience and function.

Table 2: Summary of Findings in Neuronal Cell Models
Cell ModelDerivative/Compound ClassObserved EffectUnderlying Mechanism
Neuronal CellsCompound 8a (GEBR-7b derivative)Increased intracellular cAMP levels. nih.govmaastrichtuniversity.nlSelective inhibition of PDE4D. nih.gov
HT-22 Neuronal CellsGeneral PDE4 InhibitorsProtection against oxygen-glucose deprivation-induced apoptosis. nih.govActivation of PKA/CREB and Akt signaling. nih.gov
Primary Cortical NeuronsRolipram (related PDE4 inhibitor)Potentiation of cAMP/PKA signaling. jneurosci.orgInhibition of PDE4 activity in subcellular compartments. jneurosci.org
Dorsal Root Ganglia (DRG) NeuronsRolipramOvercoming neurite outgrowth inhibition. nih.govElevation of neuronal cAMP levels. nih.gov

Antioxidant Activity Profiling

Oxidative stress is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative and inflammatory conditions. Compounds with antioxidant properties can mitigate cellular damage by neutralizing reactive oxygen species (ROS).

While the primary mechanism of this compound derivatives is PDE4 inhibition, there is evidence that this action can indirectly lead to antioxidant effects. For instance, the activation of the Nrf-2/HO-1 pathway, which is a major cellular defense mechanism against oxidative stress, can be promoted by PDE4 inhibition in neuronal cells nih.gov.

Furthermore, related benzaldehyde (B42025) compounds have been directly studied for their antioxidant potential. For example, 2,4-dihydroxybenzaldehyde was found to slightly decrease the level of reactive oxygen species in stimulated macrophages biomolther.org. Although direct and extensive antioxidant profiling for derivatives of this compound is not widely published, the known effects of PDE4 inhibition on cellular stress pathways and the properties of the core chemical structure suggest a potential for beneficial antioxidant activity.

Anti-inflammatory Effects in Cellular Systems

The cAMP signaling pathway is a potent regulator of the inflammatory response. Consequently, PDE4 inhibitors, including derivatives of this compound, are recognized for their significant anti-inflammatory properties. PDE4 is highly expressed in inflammatory cells, making it an attractive target for anti-inflammatory drug development nih.gov.

By elevating cAMP levels in immune cells such as macrophages and microglia, these compounds can suppress the production of pro-inflammatory mediators. The increased cAMP activates PKA, which can, in turn, inhibit the activity of key pro-inflammatory transcription factors like NF-κB nih.gov.

In vitro studies using cellular systems have consistently demonstrated these effects. For instance, PDE4 inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in response to inflammatory stimuli nih.gov. Research on related benzaldehyde structures, like 2,4-dihydroxybenzaldehyde, has shown they can suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages, both of which are key enzymes in the inflammatory process biomolther.org. This body of evidence strongly supports the potent anti-inflammatory effects of this compound derivatives in various cellular systems.

Antitumor Activity Against Specific Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, PC3, HeLa)

Investigations into the direct antitumor activities of this compound derivatives against the specific human cancer cell lines HepG2 (liver carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and HeLa (cervical cancer) are not extensively detailed in the currently available scientific literature. While broader research exists on the cytotoxic properties of various benzaldehyde derivatives against different cancer cell lines, specific data, such as IC50 values for derivatives of this compound against this particular panel of cells, remains to be fully elucidated and published. Future research is required to explore the potential of this chemical scaffold in oncology and to determine its efficacy and selectivity against these and other human cancer cell lines.

In Vivo Preclinical Pharmacological Investigations

Derivatives of this compound have been investigated as selective inhibitors of phosphodiesterase type 4D (PDE4D), an enzyme identified as a promising therapeutic target for neurodegenerative diseases like Alzheimer's Disease. nih.govresearchgate.netresearchgate.net By inhibiting PDE4D, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn promotes the phosphorylation of the cAMP response element-binding protein (CREB), a key process in synaptic plasticity and the formation of long-term memory. nih.govresearchgate.netresearchgate.net

Pharmacological studies have focused on specific derivatives, such as the initial hit compound GEBR-7b and a subsequently developed molecule, compound 8a, which emerged from a series characterized by a catechol structure linked to five-member heterocycles. nih.govresearchgate.netresearchgate.net

Assessment of Cognitive Enhancement and Memory Performance

Preclinical studies in animal models have demonstrated the potential of this compound derivatives to act as cognitive enhancers.

Compound 8a : This selective PDE4D3 inhibitor was shown to enhance memory performance in mice. nih.govresearchgate.net Its mechanism is linked to the ability to increase cAMP levels in neuronal cells and specifically in the hippocampus, a brain region critical for memory. nih.govresearchgate.net

GEBR-7b : Pharmacological and behavioral studies involving the parent hit compound, GEBR-7b, also indicated that selective inhibition of PDE4D could lead to memory improvements. nih.govresearchgate.netresearchgate.net

These findings suggest that derivatives from this chemical class can effectively restore memory impairment in preclinical models. nih.gov

Blood-Brain Barrier (BBB) Permeability Determination

A critical factor for any centrally acting therapeutic is the ability to cross the blood-brain barrier (BBB) to reach its target in the brain.

Compound 8a : In vivo studies confirmed that compound 8a is able to readily cross the blood-brain barrier. nih.govresearchgate.net This permeability is essential for its action on PDE4D within the central nervous system and its subsequent effects on cognitive function.

Evaluation of Central Nervous System (CNS) Side Effects (e.g., emesis, sedation)

A significant limitation of earlier, non-selective PDE4 inhibitors was the prevalence of dose-limiting side effects such as nausea and emesis. The development of selective PDE4D inhibitors from this compound aimed to overcome this challenge.

GEBR-7b and Compound 8a : Behavioral studies demonstrated that these selective PDE4D inhibitors could improve memory without causing emetic-like behavior or sedation in animal models. nih.govresearchgate.netresearchgate.net This improved side-effect profile represents a significant advantage and highlights the potential of targeting the PDE4D subtype specifically. nih.govresearchgate.netresearchgate.net

Efficacy in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

The primary therapeutic goal for developing these compounds is the treatment of neurodegenerative pathologies, particularly Alzheimer's Disease (AD). nih.govresearchgate.netresearchgate.net The rationale is that by enhancing cAMP signaling, these inhibitors can improve synaptic plasticity and long-term memory formation, processes that are impaired in AD. nih.govresearchgate.netresearchgate.net

Compound 8a : The demonstrated ability of compound 8a to cross the BBB, increase hippocampal cAMP levels, and improve memory performance in mice without significant side effects makes it a promising candidate for further preclinical development for neuropathologies like Alzheimer's Disease. nih.govresearchgate.netresearchgate.net The data strongly support the view that selective PDE4D inhibition is a viable molecular strategy to address the memory deficits characteristic of AD. nih.govresearchgate.net

Interactive Data Table: Preclinical Pharmacological Profile of Compound 8a

Pharmacological Parameter Finding Therapeutic Implication Supporting Evidence
Cognitive & Memory Performance Enhanced memory performance in mice.Potential to treat memory deficits in neurodegenerative diseases. nih.govresearchgate.net
Mechanism of Action Selective PDE4D3 inhibitor; increases intracellular cAMP levels in neuronal cells and the hippocampus.Targets a key pathway involved in synaptic plasticity and long-term memory. nih.govresearchgate.net
Blood-Brain Barrier Permeability Readily crosses the BBB.Can effectively reach its therapeutic target within the central nervous system. nih.govresearchgate.net
CNS Side Effects Did not cause emetic-like behavior or sedation in preclinical models.Improved safety profile compared to non-selective PDE4 inhibitors. nih.govresearchgate.netresearchgate.net
Therapeutic Potential Considered a promising candidate for further preclinical development for Alzheimer's Disease.Addresses a key symptom of neurodegenerative disorders. nih.govresearchgate.netresearchgate.net

Advanced Structure Activity Relationship Sar and Lead Optimization for Derivatives of 3 Cyclopentyloxy 4 Methoxybenzaldehyde

Elucidation of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives as PDE4D inhibitors are governed by several key structural features. The core catechol structure, with its cyclopentyloxy and methoxy (B1213986) groups, is fundamental for interaction with the catalytic site of the enzyme. nih.govresearchgate.netresearchgate.net Molecular modeling and structural analysis have highlighted the importance of this moiety in anchoring the molecule within the active site.

A pivotal element in conferring selective enzyme interaction is a polar alkyl chain. nih.govresearchgate.net This linker connects the catechol head to a terminal cyclic amine. The length and functionality of this chain are critical in determining the inhibitory profile of the compounds. For instance, longer and more flexible ligands have been shown to be capable of forming contacts with the regulatory portion of the enzyme, which may contribute to selectivity among different PDE4 isoforms.

Furthermore, the stereochemistry of the molecule can significantly influence its activity. In the case of GEBR-32a, a derivative of the this compound scaffold, the (S)-configured enantiomer is approximately seven times more active than the (R)-configured enantiomer against the full-length PDE4D enzyme. nih.gov This underscores the importance of the three-dimensional arrangement of the molecule for optimal interaction with the target.

Impact of Functional Group Modifications on Biological Activity

Modifications of the functional groups within the this compound scaffold have a profound impact on biological activity. The GEBR library of compounds, which are structurally related to the well-known PDE4 inhibitor Rolipram, maintains the catechol portion while featuring different substitutions in place of the lactam group. researchgate.net

Systematic changes to the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion have been explored. nih.gov SAR studies, supported by in silico docking simulations, have revealed that a higher degree of hydrophilicity in both the chain and the terminal amino function is a requisite for a good and selective interaction with the catalytic pocket. nih.gov

For example, the development of new series of molecules from the hit compound GEBR-7b involved bonding the catechol structure to five-membered heterocycles. nih.govresearchgate.net This led to the identification of compounds with enhanced PDE4D3 selective inhibition. nih.govresearchgate.net The introduction of a polar alkyl chain was highlighted as a key modification for achieving this selectivity. nih.govresearchgate.net

Design and Synthesis of Compound Libraries for SAR Exploration

The exploration of SAR for derivatives of this compound has been facilitated by the design and synthesis of extensive compound libraries. A notable example is the GEBR library, which encompasses a large number of selective PDE4D inhibitors. researchgate.net The design strategy for this library involved retaining the core catechol structure of Rolipram while introducing diverse substitutions at other positions. researchgate.net

The synthesis of these libraries often involves a modular approach, allowing for the systematic variation of different parts of the molecule. For instance, new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been designed by systematically altering the length and functionality of the linker chain that connects the catechol moiety to a terminal cycloamine. nih.gov This approach has enabled a thorough investigation of the impact of these modifications on potency and selectivity. The development of these libraries has been instrumental in identifying compounds with increased potency as PDE4D inhibitors and good selectivity against other PDE4 isoforms. nih.gov

Strategies for Improving Pharmacological Profiles and Reducing Off-Target Effects

A primary challenge in the development of PDE4 inhibitors has been the prevalence of side effects such as emesis. A key strategy to mitigate these off-target effects is to design inhibitors with high selectivity for the PDE4D subtype. Pharmacological and behavioral studies on the hit compound GEBR-7b demonstrated that selective PDE4D inhibitors could improve memory without inducing emesis and sedation. nih.govmaastrichtuniversity.nl

Further development of these selective inhibitors has led to new molecule series. nih.govresearchgate.net For instance, compound 8a, a derivative of GEBR-7b, not only showed selective PDE4D3 inhibition but was also able to readily cross the blood-brain barrier and enhance memory performance in mice without causing emetic-like behavior. nih.govresearchgate.net This highlights the importance of optimizing for blood-brain barrier permeability to ensure the compound reaches its target in the central nervous system.

Another crucial aspect of improving the pharmacological profile is ensuring the absence of cytotoxic and genotoxic effects. nih.gov Preclinical evaluation of new derivatives includes assessing their potential for such toxicities.

Optimization of GEBR Series and Related PDE4D Inhibitors

The optimization of the GEBR series has been a continuous process guided by SAR insights. The initial hit compounds, such as GEBR-7b, have served as templates for the design of new analogs with improved properties. nih.gov This optimization has focused on enhancing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.

The development of a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives structurally related to GEBR-7b led to the identification of compounds 8, 10a, and 10b, which exhibited increased potency as PDE4D enzyme inhibitors and good selectivity against PDE4A4, PDE4B2, and PDE4C2 enzymes. nih.gov

The chiral resolution of GEBR-32a and the finding that the (S)-enantiomer is significantly more active provided a new avenue for optimization. nih.gov This discovery suggests that the development of homochiral PDE4D inhibitors could lead to more potent and selective drugs. nih.gov The tail portion of GEBR-32a, which contains the stereogenic center, is believed to contribute significantly to the inhibition of the full-length PDE4D enzyme, likely through interactions with regulatory domains. nih.gov

Computational Chemistry and Molecular Modeling for Rational Design of Derivatives of 3 Cyclopentyloxy 4 Methoxybenzaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. For derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, docking simulations have been pivotal in elucidating their interaction with the PDE4D enzyme, a key target in the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

The catalytic site of PDE4 is a deep, hydrophobic pocket subdivided into three main regions: a metal-binding (M) pocket, a solvent-filled side pocket (S), and two hydrophobic subpockets (Q1 and Q2). nih.gov Molecular modeling studies on derivatives of this compound, such as the selective PDE4D inhibitor GEBR-7b, have highlighted how these molecules orient themselves within this catalytic domain. nih.govmaastrichtuniversity.nl

The core structure, characterized by the catechol group with its cyclopentyloxy and methoxy (B1213986) substituents, anchors the molecule within the binding site. Docking analyses reveal that the polar alkyl chain, a key feature in developed derivatives, plays a pivotal role in conferring selective interaction with the enzyme. nih.govmaastrichtuniversity.nl This chain extends towards the solvent-accessible region, allowing for modifications that can fine-tune selectivity and potency. The catalytic pocket's architecture, including the metal ions (Zn²⁺ and Mg²⁺) crucial for cAMP hydrolysis, dictates the necessary interactions for effective inhibition. nih.govnih.gov

The binding affinity of this compound derivatives is governed by specific interactions with amino acid residues lining the PDE4D catalytic pocket. While the catalytic domains of PDE4 isoforms are highly conserved, subtle differences in amino acid composition can be exploited to achieve subtype selectivity. researchgate.net

Key interactions often involve hydrogen bonding and hydrophobic contacts. For instance, the glutamine residue that is conserved and crucial for purine (B94841) selectivity (the "Q pocket") forms a critical interaction point for many inhibitors. nih.gov An aromatic residue within the UCR2 regulatory domain (specifically Phe196 in PDE4D) has also been identified as essential for substrate interaction, and by extension, inhibitor binding. nih.gov Molecular docking simulations allow for the precise mapping of these interactions, identifying which residues are critical for stabilizing the ligand-protein complex. This information is invaluable for designing derivatives with modified functional groups that can form stronger or more selective interactions, thereby enhancing binding affinity and inhibitory potency.

Table 1: Key Amino Acid Residues in PDE4D and Their Role in Ligand Binding

Residue TypeSpecific Residue (Example)Location in Binding PocketRole in Interaction
PolarGlutamineQ PocketForms hydrogen bonds; crucial for inhibitor recognition. nih.gov
AromaticPhenylalanine (Phe196)UCR2 DomainEssential for substrate/inhibitor interaction. nih.gov
ChargedHistidine, AspartateM PocketCoordinate with metal ions (Zn²⁺, Mg²⁺). nih.gov
HydrophobicVariousQ1 and Q2 PocketsForm hydrophobic contacts, anchoring the inhibitor. nih.gov

Water molecules within the binding domain, particularly in the solvent-filled S pocket, play a significant role in mediating ligand-protein interactions. nih.gov They can act as bridges, forming hydrogen bond networks that connect the ligand to amino acid residues that it might not otherwise reach. Computational studies have shown that displacing or incorporating these structural water molecules can significantly impact binding affinity and selectivity. researchgate.net

For derivatives of this compound, understanding the role of this water network is crucial. Molecular docking and dynamics simulations can reveal the positions of key water molecules and predict the energetic consequences of displacing them with a functional group on the inhibitor. In some cases, designing a ligand that can favorably interact with these water molecules can enhance binding affinity. Conversely, designing a moiety that displaces high-energy water molecules can also lead to a more potent inhibitor. This detailed analysis of the water network provides another layer of refinement in the rational design process.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations are powerful computational methods that model the physical movements of atoms and molecules, providing insights into the conformational stability of the complex and the flexibility of both the ligand and the protein. biorxiv.orguni-muenchen.demdpi.com

For derivatives of this compound bound to PDE4D, MD simulations are used to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a simulated period. nih.gov

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding. The flexibility of certain regions, like the CR3 domain in PDE4, can be critical for determining inhibitor selectivity. nih.gov

Calculate Binding Free Energies: Provide a more accurate estimation of binding affinity by accounting for entropic and solvent effects.

These simulations have been instrumental in understanding the behavior of compounds like GEBR-7b and its analogs within the PDE4D active site, confirming the stability of key interactions and guiding further structural development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of molecules. slideshare.netresearchgate.net CoMFA correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov

The process involves:

Alignment: A series of active molecules, including derivatives of this compound, are structurally aligned based on a common scaffold or a pharmacophore model.

Field Calculation: The aligned molecules are placed in a 3D grid, and their steric and electrostatic interaction energies with a probe atom are calculated at each grid point.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to derive a correlation between the variations in the field values and the variations in biological activity.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to impact biological activity. nih.gov

Table 2: CoMFA Contour Map Interpretation for Drug Design

Field TypeContour Color (Typical)Interpretation for Increased ActivityDesign Implication
StericGreenFavorable region for bulky groups.Add larger substituents in this area.
StericYellowUnfavorable region for bulky groups.Avoid or use smaller substituents here.
ElectrostaticBlueFavorable region for positive charge.Add electropositive groups (e.g., H-bond donors).
ElectrostaticRedFavorable region for negative charge.Add electronegative groups (e.g., H-bond acceptors).

By applying CoMFA to derivatives of this compound, researchers can generate predictive models that guide the design of new analogs with potentially improved PDE4D inhibitory activity. scielo.br This approach helps prioritize which new chemical structures should be synthesized and tested, making the drug discovery process more efficient.

In Silico Pharmacokinetic and ADMET Predictions

In the rational design of derivatives from a lead compound such as this compound, computational chemistry plays a pivotal role in preemptively evaluating the pharmacokinetic and safety profiles of novel molecules. The use of in silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early identification of candidates with a higher probability of success in later-stage clinical trials, thereby optimizing resources and reducing costly failures. acs.org This predictive approach is integral to modern drug discovery, enabling chemists to prioritize the synthesis of compounds that not only exhibit high potency but also possess favorable drug-like characteristics.

Research into the development of novel inhibitors targeting enzymes like Phosphodiesterase 4 (PDE4) often involves the screening of extensive compound libraries. plos.org During this process, once initial hits are identified through techniques like virtual screening and molecular docking, their ADMET profiles are rigorously assessed. nih.govresearchgate.net Computational models are employed to estimate a range of crucial parameters. For absorption, properties such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are calculated. Distribution is often evaluated by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The metabolic stability of derivatives is assessed by predicting their potential as substrates or inhibitors for various Cytochrome P450 (CYP) isoenzymes (e.g., CYP2D6, CYP3A4). Excretion pathways and potential toxicity, including mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are also key components of the predictive analysis.

For derivatives of this compound designed as PDE4 inhibitors, an ideal in silico profile would feature high intestinal absorption, limited BBB penetration to minimize central nervous system side effects, metabolic stability, and a low risk of toxicity. plos.org The following table presents a hypothetical but representative ADMET profile for a series of rationally designed derivatives, based on parameters commonly evaluated in computational drug discovery programs.

Compound IDMolecular Weight (g/mol)LogPHuman Intestinal Absorption (%)BBB PermeabilityCYP2D6 InhibitionhERG InhibitionAMES Mutagenicity
Derivative A450.53.1HighLowNon-inhibitorLow RiskNon-mutagen
Derivative B465.63.5HighLowNon-inhibitorLow RiskNon-mutagen
Derivative C480.54.2MediumHighInhibitorHigh RiskNon-mutagen
Derivative D455.52.9HighLowNon-inhibitorLow RiskNon-mutagen

Homology Modeling for Uncharacterized Protein Targets

While high-resolution experimental structures from X-ray crystallography or NMR spectroscopy are the gold standard for structure-based drug design, such data is not always available for every protein target of interest. nih.gov Homology modeling, also known as comparative modeling, provides a powerful computational method to generate a three-dimensional (3D) model of a target protein's structure based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). numberanalytics.comnumberanalytics.com This technique is particularly valuable in the rational design of derivatives of this compound when targeting novel or less-studied proteins.

The process of homology modeling involves several key stages. numberanalytics.com It begins with identifying a suitable template structure from a database like the Protein Data Bank (PDB), which shares a significant degree of sequence identity with the target protein. Following template selection, the amino acid sequence of the target is aligned with the template sequence. This alignment is crucial as it forms the basis for constructing the model. A 3D model of the target protein is then built using the coordinates of the template's backbone, while the side chains and loops that differ from the template are modeled separately. Finally, the resulting model undergoes refinement and validation to ensure it is stereochemically sound and energetically favorable. numberanalytics.com

In the context of designing derivatives of this compound, these compounds have been explored as inhibitors of specific enzyme isoforms, such as Phosphodiesterase 4D (PDE4D). nih.gov While crystal structures for some PDE4 isoforms exist, homology modeling remains indispensable for several reasons. plos.org The PDE4 family has numerous splice variants and isoforms, not all of which have been crystallized. Furthermore, specific mutations in a target protein can lead to drug resistance or altered function; homology modeling can be used to build models of these mutant variants to understand the structural basis of the changes and design more effective inhibitors.

Once a reliable homology model is generated, it serves as a structural surrogate for molecular docking studies. The modeled 3D structure of the uncharacterized protein target can be used to predict the binding modes and affinities of newly designed derivatives. This allows medicinal chemists to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's active site, thereby guiding the optimization of the lead structure for improved potency and selectivity. numberanalytics.com

Translational Research and Future Research Trajectories for Derivatives of 3 Cyclopentyloxy 4 Methoxybenzaldehyde

Identification and Development of Preclinical Candidates

The journey from a lead compound to a preclinical candidate involves rigorous screening and optimization. Derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde have given rise to several promising molecules, most notably within the "GEBR" series of compounds. These candidates are designed to selectively target specific isoforms of the PDE4 enzyme, particularly PDE4D, which is highly expressed in the brain regions associated with memory and cognition. columbia.edu

One of the key early derivatives, GEBR-7b, demonstrated the potential of this chemical class. nih.gov Pharmacological and behavioral studies with GEBR-7b showed that selective PDE4D inhibitors could enhance memory without inducing common side effects like emesis and sedation, which have plagued earlier, non-selective PDE4 inhibitors like Rolipram. columbia.edunih.gov

Further development led to new series of molecules characterized by a catechol structure linked to five-membered heterocycles. nih.gov Through molecular modeling, researchers identified that a polar alkyl chain was crucial for selective interaction with the enzyme. nih.gov This led to the identification of compound 8a , which exhibited selective inhibition of the PDE4D3 isoform. nih.gov Preclinical studies showed that compound 8a could increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in neuronal cells and in the hippocampus of rats. nih.gov Furthermore, it demonstrated the ability to cross the blood-brain barrier and improve memory performance in mice without causing emetic-like behavior. nih.gov These findings position compound 8a as a strong candidate for further preclinical development. nih.govresearchgate.net

Preclinical CandidateKey CharacteristicsResearch Findings
GEBR-7b Selective PDE4D InhibitorDemonstrated memory improvement without emesis or sedation in early studies. nih.gov
Compound 8a PDE4D3 Selective InhibitorIncreases intracellular cAMP in neuronal cells and rat hippocampus; crosses the blood-brain barrier; enhances memory in mice without emetic behavior. nih.gov
GEBR Compounds (General) Selective for PDE4D IsoformsDesigned to cross the blood-brain barrier, up-regulate CREB signaling, and enhance synaptic plasticity and memory formation in rodent models of Alzheimer's disease. researchgate.netnih.gov

Therapeutic Potential in Cognitive Disorders and Neurodegenerative Diseases

The primary therapeutic target for derivatives of this compound is the treatment of cognitive deficits, particularly those associated with neurodegenerative diseases like Alzheimer's Disease (AD). columbia.edunih.gov The mechanism of action is rooted in the inhibition of PDE4, an enzyme that degrades cAMP, a crucial second messenger in signal transduction. tandfonline.comnih.gov

By inhibiting PDE4D, these compounds prevent the breakdown of cAMP, leading to its accumulation within neurons. nih.gov Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). nih.govnih.gov Activated CREB is vital for regulating the genes involved in synaptic plasticity and the formation of long-term memory. nih.govnih.gov Research has consistently shown that elevating cAMP levels can improve long-term memory, offer neuroprotection, and enhance cognition. researchgate.net

Selective PDE4D inhibitors derived from this chemical scaffold, such as the GEBR compounds, have been shown to effectively up-regulate this CREB signaling pathway, enhance synaptic function, and improve memory in animal models of AD. columbia.eduresearchgate.netnih.gov This targeted approach offers a significant advantage over non-selective inhibitors, which are often limited by side effects. columbia.edu The development of these selective compounds supports the view that PDE4D is a key molecular target for restoring memory deficits in various neuropathologies, including AD. nih.govresearchgate.net

Applications in Inflammatory and Autoimmune Disorders

While the primary focus has been on neurological conditions, the role of PDE4 inhibitors in modulating inflammation opens therapeutic avenues in other areas. PDE4 is the predominant PDE isoform in immune and inflammatory cells, making it a prime target for anti-inflammatory drugs. frontiersin.orgresearchgate.net Inhibition of PDE4 in these cells leads to an increase in intracellular cAMP, which suppresses the inflammatory response by down-regulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). researchgate.net

PDE4 inhibitors have demonstrated therapeutic effects in animal models and clinical trials for a variety of inflammatory and autoimmune diseases, including:

Chronic Obstructive Pulmonary Disease (COPD) frontiersin.orgnih.gov

Asthma researchgate.netnih.gov

Psoriasis and Psoriatic Arthritis frontiersin.orgresearchgate.netnih.gov

Atopic Dermatitis frontiersin.orgnih.gov

Rheumatoid Arthritis frontiersin.org

Although much of the clinical development in this area has focused on other chemical scaffolds, such as Roflumilast and Apremilast, the potent anti-inflammatory effects are a class-wide characteristic of PDE4 inhibitors. frontiersin.orgnih.gov Therefore, derivatives of this compound, which are potent PDE4 inhibitors, hold significant potential for development as treatments for these inflammatory conditions. researchgate.net Future research may explore the efficacy of existing neurologically-focused candidates or involve the design of new derivatives specifically optimized for treating inflammatory and autoimmune disorders.

Development of Novel Mechanistically-Driven Therapies

The evolution of PDE4 inhibitors is a clear example of mechanistically-driven drug design. Initial, non-selective inhibitors demonstrated therapeutic promise but were limited by a narrow therapeutic window due to side effects. researchgate.netnih.gov A deeper understanding of the PDE4 enzyme family—which comprises four distinct gene subfamilies (PDE4A, PDE4B, PDE4C, and PDE4D)—has enabled the development of more targeted therapies. nih.gov

Research has revealed that different PDE4 isoforms are linked to different biological outcomes. For instance, inhibition of PDE4B is strongly associated with anti-inflammatory effects, while PDE4D inhibition is linked to both procognitive effects and the primary dose-limiting side effect of emesis. wikipedia.orgresearchgate.net This knowledge allows for the design of novel therapies with improved efficacy and tolerability.

Future strategies in this area include:

Isoform-Selective Inhibitors : The development of compounds like the GEBR series, which selectively target the PDE4D isoform, is a key strategy for enhancing cognitive effects. nih.govnih.gov Further research aims to create inhibitors that can distinguish between the different splice variants within a single isoform to further refine therapeutic action and minimize side effects.

Allosteric Modulators : Instead of directly blocking the enzyme's active site, allosteric modulators bind to a different site, subtly changing the enzyme's shape and reducing its activity. frontiersin.org This can lead to a partial, rather than complete, inhibition of cAMP hydrolysis, which may be sufficient for a therapeutic effect while avoiding the adverse effects associated with potent, complete inhibition. peerj.com

Targeting Protein-Protein Interactions : PDE4 enzymes often exist in large signaling complexes, or "signalosomes," tethered to specific locations within the cell. researchgate.net Developing drugs that disrupt these protein-protein interactions could offer a highly specific way to modulate PDE4 activity in particular cellular compartments, providing a novel, mechanistically-driven therapeutic approach.

Q & A

Basic Question: What are the established synthetic routes for 3-(cyclopentyloxy)-4-methoxybenzaldehyde, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of PDE4D inhibitors, it is derived from 4-methoxy-3-hydroxybenzaldehyde through cyclopentyloxy group introduction using cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediates are characterized via:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxy at C4, cyclopentyloxy at C3).
  • FTIR : To verify aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
  • HRMS : For molecular weight validation (e.g., [M+H]+ calculated for C₁₃H₁₆O₃: 220.1099) .

Advanced Question: How can continuous flow systems optimize multi-step synthesis involving this compound?

Methodological Answer:
Continuous flow systems enable telescoped synthesis by integrating heterogeneous catalysts and minimizing intermediate isolation. For example, this compound can be converted to rolipram derivatives via:

Aldol Condensation : Using immobilized base catalysts (e.g., Amberlyst A21) in ethanol.

Reductive Amination : Employing packed-bed reactors with Pd/C or Ru-based catalysts under H₂ flow.

Chiral Resolution : Using immobilized lipases (e.g., Candida antarctica) for enantioselective esterification .
Key advantages include improved reproducibility (≥95% yield), reduced reaction times (from days to hours), and scalability for GABA derivative synthesis .

Basic Question: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR : 1H NMR reveals aromatic protons (δ 7.2–7.8 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopentyloxy multiplet (δ ~4.8 ppm). 13C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic and cyclopentyl groups) .
  • FTIR-ATR : Differentiates aldehyde stretches from potential oxidation byproducts (e.g., carboxylic acids at ~2500–3000 cm⁻¹) .

Advanced Question: How do structural modifications of this compound influence PDE4D inhibitory activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Cyclopentyloxy Group : Enhances binding to PDE4D’s hydrophobic pocket. Replacement with smaller groups (e.g., methoxy) reduces potency by 10-fold .
  • Aldehyde Position : Oxidation to carboxylic acid (e.g., cilomilast) improves selectivity for PDE4D over PDE4B by altering hydrogen-bonding interactions .
  • Methoxy Substitution : Shifting the methoxy group from C4 to C5 decreases IC₅₀ values due to steric clashes in the active site .
    Experimental Design :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes.
  • In Vitro Assays : Measure cAMP hydrolysis inhibition in recombinant PDE4D isoforms .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Cis/Trans Isomerism : Chromatographic separation (e.g., silica gel with hexane/EtOAc) resolves isomers. Flash chromatography achieves >90% purity .
  • Byproduct Removal : Aldol condensation byproducts are removed via recrystallization (e.g., ethanol/water mixtures) .
  • Metal Contamination : Chelating resins (e.g., Chelex 100) remove residual catalysts post-reduction .

Advanced Question: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with PDE4D inhibition using multivariate regression .
  • MD Simulations : Analyze PDE4D-ligand complex stability over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .
  • Free Energy Calculations : Use MM-PBSA to predict ΔG binding for derivatives, prioritizing synthesis of compounds with ΔG < −40 kcal/mol .

Basic Question: What are the documented biological activities of this compound?

Methodological Answer:

  • PDE4D Inhibition : IC₅₀ values range from 0.5–5 µM, with selectivity over PDE4B (>20-fold) .
  • Neuroprotection : In murine models, derivatives restore memory impairment (Morris water maze tests) at 10 mg/kg doses .
  • Anti-inflammatory Activity : Suppresses TNF-α production in LPS-stimulated macrophages (EC₅₀ = 2.3 µM) .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • COSY/HSQC : Assigns overlapping proton signals (e.g., cyclopentyloxy vs. aromatic protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled aldehyde to confirm assignments via 2D INADEQUATE .

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to aldehyde volatility (vapor pressure ~0.1 mmHg at 25°C) .
  • Waste Disposal : Quench with NaHSO₃ before aqueous disposal to neutralize reactive aldehyde groups .

Advanced Question: What catalytic systems are effective for enantioselective transformations of this compound?

Methodological Answer:

  • Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) achieve >90% ee in asymmetric aldol reactions .
  • Metal-Organic Frameworks (MOFs) : Zr-MOFs with chiral ligands (e.g., BINOL) enable reductive amination with 85% ee .
  • Biocatalysts : Immobilized transaminases convert the aldehyde to chiral amines (e.g., (R)-rolipram) with 99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.